molecular formula C36H66O5 B1609143 Ricinoleyl ricinoleate CAS No. 36781-76-7

Ricinoleyl ricinoleate

Cat. No. B1609143
CAS RN: 36781-76-7
M. Wt: 578.9 g/mol
InChI Key: QUDSBUUUDLVHFV-BOYKQRMESA-N
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Description

Ricinoleyl ricinoleate is a compound derived from ricinoleic acid . Ricinoleic acid, formally called 12-hydroxy-9-cis-octadecenoic acid, is a fatty acid. It is an unsaturated omega-9 fatty acid and a hydroxy acid . It is the principal fatty acid derived from castor oil . It is used in making soap, where its molecular structure causes it to lather more easily than comparable sodium soaps derived from fatty acids .


Synthesis Analysis

Ricinoleic acid is an excellent starting material to obtain biochemicals because of having two functional groups (carboxylic acid and hydroxyl) . It is prepared from castor oil through several methods or reaction pathways, such as the Twitchell and Colgate-Emery processes, as well as the alkaline catalyzed, transesterification with methyl ricinoleic, and lipase-catalyzed hydrolysis .


Molecular Structure Analysis

Ricinoleic acid has three important functional classes, which includes carboxylic (-COOH), alkene(-C=C-), and hydroxyl(-OH) groups . These groups are the chemical reactivity positions in ricinoleic acid .


Chemical Reactions Analysis

Ricinoleic acid can undergo various rational organic chemical reactions, due to the presence of the –OH group. It allows ricinoleic acid to undergo dehydration, caustic fusion, pyrolysis, halogenations, alkoxylation, sulfation, and urethane reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of ricinoleic acid are influenced by its chemical structure. It has a molar mass of 298.461 g/mol and appears as a yellow viscous liquid . Its density is 0.945 g/cm^3, melting point is 5 °C, and boiling point is 245 °C .

Scientific Research Applications

1. Effects on Smooth Muscle Contractility

Ricinoleic acid, a related compound to ricinoleyl ricinoleate, has been found to affect smooth muscle contractions. In a study, it produced a dose-dependent depression of stimulated guinea-pig ileum, impacting the smooth muscle contractility. This effect was not replicated by other similar compounds, highlighting ricinoleic acid's unique properties (Stewart, Gaginella, & Bass, 1975).

2. Algicide in Aquaculture

Potassium ricinoleate was evaluated as a selective blue-green algicide in experimental channel catfish ponds. The study found that treatment with potassium ricinoleate did not significantly affect the pond environment or fish production, suggesting its potential use as an environmentally friendly algicide in aquaculture (Tucker & Lloyd, 1987).

3. Anti-Plaque Properties

The antiplaque activity of sodium ricinoleate, another derivative, was investigated against Streptococcus mutans plaques. This study suggests that while it may not interfere with plaque formation, sodium ricinoleate might make these plaques less acidogenic, indicating potential applications in dental health (Mordenti, Lindstrom, & Tanzer, 1982).

4. Immunity Production and Detoxification

Research from 1926 explored sodium ricinoleate's role in immunity production and detoxification concerning ricin, a toxin. This early study highlighted the potential of sodium ricinoleate in enhancing immunity and detoxification processes (Carmichael, 1926).

5. Chemical Synthesis and Modification

Ricinoleic acid derivatives have been used in chemical synthesis. For instance, lipases were employed to conjugate oligo-ricinoleic acid derivatives with other compounds, demonstrating their potential in creating new chemical structures with varied applications (Hayes et al., 2012).

6. Cosmetic Applications

Isopropyl ricinoleate, derived from ricinoleic acid, has been explored as an alternative cosmetic ingredient. Its properties such as imparting gloss and shine to the skin and minimal tackiness make it a promising substitute in cosmetic formulations (Pratap et al., 2021).

7. Bio-Lubricants

Ricinoleic acid-based esters have been studied for their potential as bio-lubricants. Their antifriction and antiwear properties, along with environmental sustainability, make them attractive alternatives to traditional petroleum-based lubricants (Yao et al., 2010).

Future Directions

Microbial conversion is a cleaner and greener approach to ricinoleic acid production from castor oil . These processes should be further optimized for a better yield of the product .

properties

IUPAC Name

[(Z,12R)-12-hydroxyoctadec-9-enyl] (Z,12R)-12-hydroxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68O4/c1-3-5-7-22-28-34(37)30-24-18-14-10-9-13-17-21-27-33-40-36(39)32-26-20-16-12-11-15-19-25-31-35(38)29-23-8-6-4-2/h18-19,24-25,34-35,37-38H,3-17,20-23,26-33H2,1-2H3/b24-18-,25-19-/t34-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLXDMGSSDJNEC-TXJXGNCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H68O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101125537
Record name 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-12-hydroxy-9-octadecen-1-yl ester, (9Z,12R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ricinoleyl ricinoleate

CAS RN

36781-76-7
Record name 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-12-hydroxy-9-octadecen-1-yl ester, (9Z,12R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36781-76-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-12-hydroxy-9-octadecen-1-yl ester, (9Z,12R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-12-hydroxyoleyl (R)-12-hydroxyoleate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AJ Pantulu, KT Achaya - Journal of the American Oil Chemists' Society, 1964 - Springer
… At 3.75% level of cadmium (as oxide), the product corresponds almost entirely to ricinoleyl ricinoleate. In later runs, max yields of free rieinoleyl alcohol were obtained at 220C and 3800 …
Number of citations: 23 link.springer.com
A Ehrlich, MK Smith, TC Patton - Journal of the American Oil Chemists …, 1959 - Springer
A systematic investigation of some 21 castor polyols as base materials for preparing urethane foams was carried out. Prepolymers were prepared both from individual castor polyols and …
Number of citations: 30 link.springer.com

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